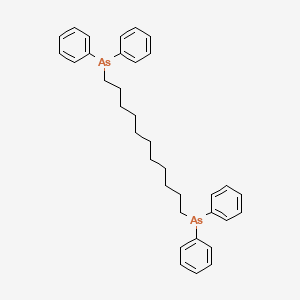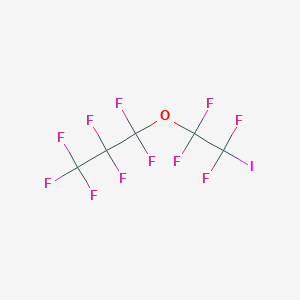![molecular formula C10H7NO4 B14421475 [(4-Nitrophenyl)methylidene]propanedial CAS No. 82700-48-9](/img/structure/B14421475.png)
[(4-Nitrophenyl)methylidene]propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Nitrophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a nitrophenyl group attached to a propanedial moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methylidene]propanedial typically involves the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium ethoxide is used to facilitate the condensation reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Nitrophenyl)methylidene]propanedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzylidenepropanedial.
Substitution: Various substituted benzylidenepropanedials depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Nitrophenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of [(4-Nitrophenyl)methylidene]propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways.
Comparación Con Compuestos Similares
[(4-Nitrophenyl)methylidene]propanedial can be compared with other similar compounds such as:
[(4-Nitrophenyl)methylidene]malononitrile: Similar structure but with nitrile groups instead of aldehyde groups.
[(4-Nitrophenyl)methylidene]acetone: Similar structure but with a ketone group instead of aldehyde groups.
Propiedades
| 82700-48-9 | |
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7NO4/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-7H |
Clave InChI |
QNAJZYBJBILVDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C=O)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)

![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)

